5'-Bromo-2,3'-bipyridine
Overview
Description
5’-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2. It has a molecular weight of 235.08 g/mol . It is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular architectures .
Synthesis Analysis
The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials . The procedure includes several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .Molecular Structure Analysis
The molecular structure of 5’-Bromo-2,3’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis
The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .Physical and Chemical Properties Analysis
5’-Bromo-2,3’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 163 .Scientific Research Applications
Synthesis and Chemistry
5'-Bromo-2,3'-bipyridine and its derivatives are primarily utilized in synthetic chemistry. A straightforward synthesis technique for 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine has been reported, emphasizing its importance in selective synthesis processes (Romero & Ziessel, 1995). Furthermore, efficient syntheses of these compounds have been developed for the preparation of metal-complexing molecular rods, indicating their significance in creating complex molecular structures (Schwab, Fleischer & Michl, 2002).
Functionalization and Material Science
This compound serves as a key intermediate in the synthesis of complex ligands and materials. It has been used to produce 5,5′-dibromo-2,2′-bipyridine, an intermediate for elaborating more complex ligands through metal-catalyzed coupling reactions, which are crucial in the creation of functional materials like biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer & Woltering, 2012).
Biological and Medicinal Chemistry
In the realm of biochemistry and medicinal chemistry, this compound derivatives have been utilized in the synthesis of ternary α-amino acid Schiff base-bipy Cu(II) complexes. These complexes have been studied for their properties in oxidizing ascorbic acid, modeling the ascorbate oxidation property of the Cu(IIsites in ascorbate oxidase (Moradi-Shoeili, Amini, Boghaei & Notash, 2013). This showcases the potential of this compound derivatives in mimicking and studying enzymatic functions.
Mechanism of Action
Target of Action
5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.
Mode of Action
The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .
Biochemical Pathways
It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.
Result of Action
The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .
Action Environment
The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Properties
IUPAC Name |
3-bromo-5-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZNFNWADATLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627942 | |
Record name | 5'-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-02-7 | |
Record name | 5'-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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